molecular formula C18H14O4 B1296753 1,6-Diphenylhexane-1,3,4,6-tetrone CAS No. 53454-78-7

1,6-Diphenylhexane-1,3,4,6-tetrone

Cat. No.: B1296753
CAS No.: 53454-78-7
M. Wt: 294.3 g/mol
InChI Key: DXOCHFDLWWHNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Diphenylhexane-1,3,4,6-tetrone is an organic compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol It is characterized by the presence of two phenyl groups attached to a hexane backbone with four ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diphenylhexane-1,3,4,6-tetrone can be synthesized through several synthetic routes. One common method involves the condensation of benzil with acetophenone in the presence of a base, followed by oxidation to form the tetrone structure . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,6-Diphenylhexane-1,3,4,6-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of 1,6-diphenylhexane-1,3,4,6-tetraol.

    Substitution: Formation of halogenated derivatives of the phenyl groups.

Scientific Research Applications

1,6-Diphenylhexane-1,3,4,6-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Diphenylhexane-1,3,4,6-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diphenylbutane-1,3-dione: Similar structure but with a shorter carbon chain.

    1,6-Diphenylhexane-1,3,4,6-tetraol: Reduced form of the tetrone.

    1,6-Diphenylhexane-1,3,4,6-tetraone: Isomeric form with different ketone positions.

Uniqueness

1,6-Diphenylhexane-1,3,4,6-tetrone is unique due to its combination of two phenyl groups and four ketone functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for various chemical modifications, making it a versatile compound in synthetic chemistry and material science .

Properties

IUPAC Name

1,6-diphenylhexane-1,3,4,6-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)11-17(21)18(22)12-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOCHFDLWWHNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311495
Record name 1,6-diphenylhexane-1,3,4,6-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53454-78-7
Record name NSC243688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-diphenylhexane-1,3,4,6-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-DIPHENYL-HEXANE-1,3,4,6-TETRAONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Diphenylhexane-1,3,4,6-tetrone
Reactant of Route 2
Reactant of Route 2
1,6-Diphenylhexane-1,3,4,6-tetrone
Reactant of Route 3
1,6-Diphenylhexane-1,3,4,6-tetrone
Reactant of Route 4
Reactant of Route 4
1,6-Diphenylhexane-1,3,4,6-tetrone
Reactant of Route 5
Reactant of Route 5
1,6-Diphenylhexane-1,3,4,6-tetrone
Reactant of Route 6
1,6-Diphenylhexane-1,3,4,6-tetrone
Customer
Q & A

Q1: What is the main finding of the research paper regarding the structure of 1,6-Diphenylhexane-1,3,4,6-tetrone?

A1: The research paper primarily focuses on determining the crystal structure of this compound. The study reveals that this compound exists in a double enol form in its crystalline state []. This finding builds upon previous research on similar compounds like 5,1-diphenyl-1,3,5-triketone, which was found to exist in equilibrium between ketone and enol forms, with a preference for the enol form.

Q2: What spectroscopic techniques were used to study this compound and related compounds in previous research?

A2: Previous research utilized Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry to investigate the structure and behavior of this compound and similar tetraketone compounds []. These techniques provided insights into the equilibrium between ketone and enol forms in these molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.